

Physical and chemical properties of 9-Fluorenone-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Fluorenone-2-carboxylic acid

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An In-depth Technical Guide to 9-Fluorenone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **9-Fluorenone-2-carboxylic acid**, a versatile organic compound with significant potential in various scientific and therapeutic fields.

Core Chemical and Physical Properties

9-Fluorenone-2-carboxylic acid, with the CAS number 784-50-9, is an organic building block characterized by a fluorenone core substituted with a carboxylic acid group.^{[1][2][3]} Its chemical structure consists of a fused ring system containing both a ketone and a carboxylic acid functional group, which contribute to its stability and reactivity.^[3] This compound typically appears as a light yellow to amber or dark green powder or crystalline solid.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **9-Fluorenone-2-carboxylic acid**:

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ O ₃	[4][5]
Molecular Weight	224.22 g/mol	[4]
CAS Number	784-50-9	[4]
Appearance	Light yellow to amber to dark green powder or crystals.[2]	[2]
Melting Point	>300 °C	[2][4]
Boiling Point	476.5 °C at 760 mmHg	[4]
Density	1.424 g/cm ³	[5]
pKa	3.85 ± 0.20 (Predicted)	[1]
Flash Point	256.1 °C	[5]
Water Solubility	Sparingly soluble	[1]
Refractive Index	1.5400 (estimate)	[5]
Purity	Typically 96-98%	[2][4]
Storage Temperature	4°C	[4]

Spectral Data

Spectral data is crucial for the identification and characterization of **9-Fluorenone-2-carboxylic acid**. The following spectral information has been reported:

- ¹H NMR (400 MHz, DMSO-d₆): δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H).[6]
- ¹³C NMR: Data available in DMSO-d₆. [5]
- Infrared (IR) Spectroscopy: Available as KBr disc or nujol mull.[5] The NIST WebBook also provides an IR spectrum.[7][8]
- Mass Spectrometry: Mass spectrum data (electron ionization) is available.[7]

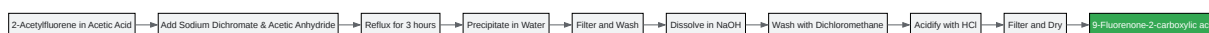
Experimental Protocols

Synthesis of 9-Fluorenone-2-carboxylic acid

Method 1: From 2-acetylfluorene[9]

This method involves the oxidation of 2-acetylfluorene.

- A solution of 86 g of 2-acetylfluorene in 1075 ml of acetic acid is heated to 60°C.
- 1020 g of sodium dichromate is slowly added to the solution.
- 285 ml of acetic anhydride is then added.
- The mixture is heated to reflux with stirring for 3 hours.
- After cooling, the reaction mixture is poured into 6 liters of water.
- The resulting precipitate is filtered and washed thoroughly with water.
- The solid is warmed with 520 ml of N-sodium hydroxide, and the mixture is filtered.
- The aqueous filtrate is washed three times with 60 ml portions of dichloromethane.
- The filtrate is then heated on a steam bath and carefully acidified with hydrochloric acid.
- The yellow product is filtered, washed with water, and dried in vacuo to yield **9-fluorenone-2-carboxylic acid**.



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Caption: Synthesis workflow of **9-Fluorenone-2-carboxylic acid**.

Method 2: From 2-bromo-9,9-dimethyl-9H-fluorene (Hypothetical Precursor based on CAS)

A general procedure for a related synthesis is described:[6]

- Potassium hydroxide (1.6 g, 29.4 mmol) is added to a mixture of methanol (7 mL) and water (7 mL) containing the starting compound (200 mg, 0.98 mmol).
- The reaction mixture is stirred for 6 hours at 110 °C.
- Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.
- The pH is adjusted to 3 with 1 N hydrochloric acid.
- The mixture is extracted with ethyl acetate (3 x 30 mL).
- The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to afford **9-fluorenone-2-carboxylic acid** as a yellow solid (91% yield).[6]

Chemical Reactivity and Stability

9-Fluorenone-2-carboxylic acid is a stable compound under normal temperatures and pressures.[1] It should be stored in a cool, dry, well-ventilated area away from incompatible substances, with the container kept closed when not in use.[1]

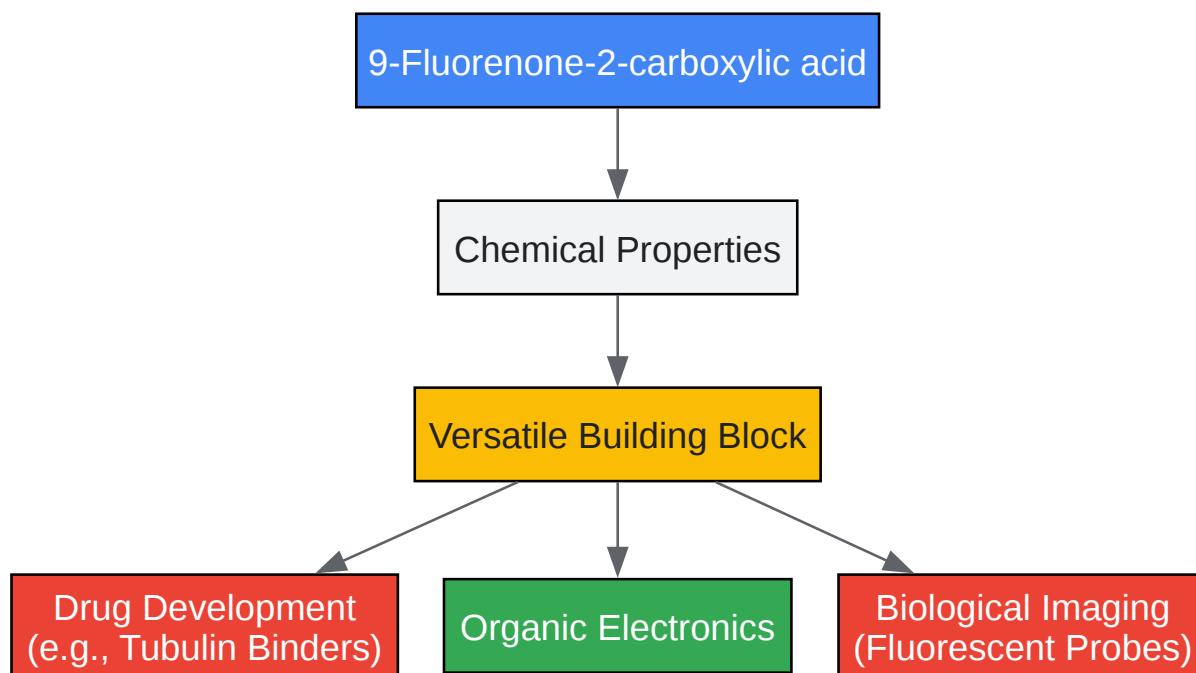
The presence of both a carboxylic acid and a ketone functional group makes it a versatile building block in organic synthesis.[3] It is often used as a starting material or intermediate for the production of dyes, pharmaceuticals, and other chemical compounds.[3] The reactivity can be attributed to both the carbonyl and carboxylic acid functionalities.[3]

Applications in Research and Drug Development

9-Fluorenone-2-carboxylic acid and its derivatives have shown promise in several fields:

- **Drug Development:** It serves as a scaffold for developing new therapeutic agents. For instance, introducing a hydrophobic group at the 7-position of **9-fluorenone-2-carboxylic acid** can generate new tubulin binders, which have potential as anticancer agents.[10]
- **Organic Electronics:** The compound has been studied for its potential applications in the development of organic electronic devices.[1]

- Fluorescent Probes: It has been investigated for use as a fluorescent probe in biological imaging.[1]



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Caption: Relationship between properties and applications.

Safety Information

9-Fluorenone-2-carboxylic acid is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical.

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- To cite this document: BenchChem. [Physical and chemical properties of 9-Fluorenone-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017393#physical-and-chemical-properties-of-9-fluorenone-2-carboxylic-acid]

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